(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone
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Overview
Description
(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C17H14ClFN2OS and its molecular weight is 348.82. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
A study by Fergachi et al. (2018) explored the corrosion inhibition properties of a related compound for mild steel in an acidic medium. The compound demonstrated significant inhibition efficiency, indicating its potential as a corrosion inhibitor in industrial applications (Fergachi et al., 2018).
Material Science
Ghaemy et al. (2013) synthesized poly(amide-ether)s bearing imidazole pendants, examining their physical and optical properties. These materials showed promise in creating flexible thin films with good thermal stability, suggesting the potential of imidazole derivatives in material science applications (Ghaemy et al., 2013).
Molecular Docking and Antibacterial Activity
Shahana and Yardily (2020) conducted a study involving synthesis, spectral characterization, and docking studies of thiazolyl and thiophene methanone derivatives. The research aimed at understanding the antibacterial activity of these compounds, highlighting their potential in developing new antibacterial agents (Shahana & Yardily, 2020).
Anticonvulsant Agents
Malik and Khan (2014) investigated novel methanone derivatives as sodium channel blockers and anticonvulsant agents. The study identified compounds with significant efficacy in preventing seizures, underlining the potential therapeutic applications of such chemical structures in neurology (Malik & Khan, 2014).
Antioxidant Activity
A study by Reddy et al. (2015) focused on synthesizing new thiazole analogues possessing urea, thiourea, and selenourea functionalities. These compounds were evaluated for their antioxidant activity, indicating the utility of similar structures in combating oxidative stress (Reddy et al., 2015).
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Compounds containing an imidazole ring often interact with their targets through the nitrogen atoms in the imidazole ring, which can form hydrogen bonds and coordinate with metal ions .
Biochemical Pathways
Without specific information on the compound, it’s difficult to predict the exact biochemical pathways it might affect. Many imidazole derivatives are known to interact with enzymes and receptors involved in various biochemical pathways .
Pharmacokinetics
The presence of the imidazole ring, which is a polar heterocyclic ring, might enhance its solubility in water and improve its bioavailability .
Result of Action
Given the broad range of activities exhibited by imidazole derivatives, it might have multiple effects depending on the specific targets it interacts with .
Properties
IUPAC Name |
[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2OS/c18-14-7-4-8-15(19)13(14)11-23-17-20-9-10-21(17)16(22)12-5-2-1-3-6-12/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZZNEMGBXHPIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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